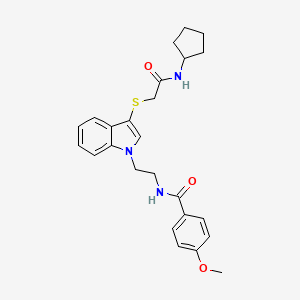

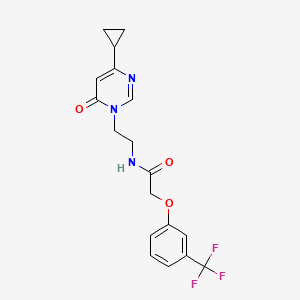

![molecular formula C20H26N2O3 B2477976 1-[4-[(3S)-3-Methoxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one CAS No. 2197599-42-9](/img/structure/B2477976.png)

1-[4-[(3S)-3-Methoxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-[(3S)-3-Methoxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one is a complex organic compound known for its significant role in medicinal chemistry and pharmacology. The structure of this compound combines a methoxypyrrolidine moiety, a phenylpiperidine core, and a prop-2-en-1-one functionality, contributing to its unique chemical and biological properties.

Synthetic Routes and Reaction Conditions:

Step 1: The synthesis starts with the preparation of the methoxypyrrolidine component, typically through the reaction of 3-methoxypropanolamine with a suitable carbonyl source.

Step 2: The phenylpiperidine core is synthesized via a nucleophilic aromatic substitution reaction involving phenylamine and a chlorinated piperidine derivative.

Step 3: Industrial Production Methods:

The industrial production generally employs optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to improve yield and purity. Solvent choice and purification techniques are crucial for achieving high-quality end products.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, forming various oxidative derivatives, especially at the methoxy and prop-2-en-1-one groups.

Reduction: Reduction reactions may target the carbonyl groups, leading to the formation of corresponding alcohols or amines.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly affecting the phenyl and piperidine rings. Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents Halogenated compounds, sulfonyl chlorides. : Substitution reagents: Halogenated compounds, sulfonyl chlorides. Major Products Formed:

Oxidative derivatives with hydroxyl or carbonyl functionalities.

Reduced forms such as alcohols or amines.

Substituted phenylpiperidine derivatives.

Chemistry:

Used as a model compound in studies exploring reaction mechanisms and organic synthesis techniques. Biology:

Acts as a ligand in receptor binding studies to understand protein-ligand interactions. Medicine:

Investigated for its potential therapeutic effects, particularly in pain management and neurological disorders. Industry:

Utilized in the development of pharmaceuticals and fine chemicals, serving as a building block for more complex molecules.

Molecular Targets and Pathways:

This compound exhibits its effects through interactions with specific receptors in the central nervous system, modulating neurotransmitter activity.

The methoxypyrrolidine moiety may enhance binding affinity, while the phenylpiperidine structure provides specificity towards certain receptor subtypes.

Prop-2-en-1-one groups facilitate crosslinking and interactions with biological macromolecules, contributing to its pharmacological profile.

Comparison:

Compared to other methoxypyrrolidine and phenylpiperidine derivatives, this compound offers a unique combination of structural features that enhance its pharmacodynamic and pharmacokinetic properties. List of Similar Compounds:

1-(4-phenylpiperidin-1-yl)propan-2-one

1-[4-(3-methoxypyrrolidin-1-yl)-4-phenylpiperidin-1-yl]ethanone

1-(4-phenyl-4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)propan-1-one

This article provides a thorough overview of this compound, shedding light on its synthesis, chemical behavior, and scientific applications. What else can we dive into?

Eigenschaften

IUPAC Name |

1-[4-[(3S)-3-methoxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-3-18(23)21-13-10-20(11-14-21,16-7-5-4-6-8-16)19(24)22-12-9-17(15-22)25-2/h3-8,17H,1,9-15H2,2H3/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPGMKUSRRKGMI-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCN(C1)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylpiperidin-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one](/img/structure/B2477895.png)

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2477898.png)

![(5E)-3-benzyl-5-{[2-(cyclohexylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2477902.png)

![N-[(2-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2477903.png)

![(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2477904.png)

![N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenoxybenzamide](/img/structure/B2477910.png)

![[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2477912.png)

![N-[(1-methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2477915.png)